molecular formula C7H8FNO3S B2496388 3-Ethoxypyridine-2-sulfonyl fluoride CAS No. 2287320-55-0

3-Ethoxypyridine-2-sulfonyl fluoride

Cat. No.: B2496388
CAS No.: 2287320-55-0
M. Wt: 205.2
InChI Key: PIPZIWGAZBGPII-UHFFFAOYSA-N
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Description

3-Ethoxypyridine-2-sulfonyl fluoride is a chemical compound used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.21 . It is a powder at room temperature .

Scientific Research Applications

Prosthetic Labeling of Peptides and Proteins

3-Ethoxypyridine-2-sulfonyl fluoride has shown utility in the development of radiopharmaceuticals, particularly in the prosthetic labeling of peptides and proteins for positron emission tomography (PET). For example, FPyME, a fluoropyridine-based maleimide reagent, was designed for this purpose, demonstrating efficient conjugation with thiol functions on peptides and proteins. This strategy allows for selective labeling, enhancing the development of peptide- and protein-based radiopharmaceuticals for PET imaging applications (de Bruin et al., 2005).

Synthesis of Fluorinated Compounds

Another application involves the use of sulfonyl fluoride precursors in the synthesis of fluorinated compounds. For instance, 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone has been utilized as a precursor for the production of F-18 16α-fluoroestradiol, showcasing the role of sulfonyl fluoride derivatives in facilitating nucleophilic fluorination reactions. This process yields high incorporation rates of fluoride, indicating its efficacy in the synthesis of fluorinated radiotracers for medical imaging (Lim et al., 1996).

Development of New Sulfonyl Fluoride Reagents

New sulfonyl fluoride reagents have been developed to expand the toolkit of synthetic chemistry. For example, (E)-2-methoxyethene-1-sulfonyl fluoride has been applied in constructing enaminyl sulfonyl fluorides, offering atom-economical access to diverse N-ESF under mild and environmentally benign conditions. This underscores the role of sulfonyl fluoride derivatives in facilitating the synthesis of novel chemical entities (Liu et al., 2023).

Electrosynthesis Applications

Sulfonyl fluorides play a significant role in electrosynthesis, where novel methods for their preparation have been explored. For instance, an electrochemical approach has been reported for the synthesis of sulfonyl fluorides using thiols or disulfides in combination with potassium fluoride. This method highlights the versatility and environmental friendliness of sulfonyl fluoride synthesis, broadening its applicability in various chemical syntheses (Laudadio et al., 2019).

Safety and Hazards

3-Ethoxypyridine-2-sulfonyl fluoride is classified as dangerous with the hazard statement H314, which indicates it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

3-ethoxypyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPZIWGAZBGPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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